2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[1-(furan-3-yl)propan-2-yl]-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3S/c1-9-5-14(13(16)7-12(9)15)21(18,19)17-10(2)6-11-3-4-20-8-11/h3-5,7-8,10,17H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRLFVRSVITMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC(C)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Substitution Reactions: The benzene ring is chlorinated at the 2 and 4 positions using chlorine gas or a chlorinating agent such as sulfuryl chloride.
Attachment of the Furan Ring: The furan ring is introduced via a Friedel-Crafts acylation reaction, where the furan is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the Propyl Group: The propyl group is introduced through an alkylation reaction, typically using a suitable alkyl halide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid or a sulfonyl hydrazide.
Substitution: The chlorine atoms on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfonic acids or sulfonyl hydrazides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to 2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide exhibit promising anticancer properties. For instance, derivatives containing the sulfonamide moiety have shown cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancers . The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making these compounds potential candidates for further development as anticancer agents.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has demonstrated that sulfonamide derivatives possess broad-spectrum antibacterial properties. The structural features of this compound contribute to its effectiveness against various pathogenic bacteria . This makes it a candidate for developing new antibiotics in the face of rising antibiotic resistance.
Agricultural Applications
2.1 Herbicidal Activity
Research has explored the herbicidal potential of sulfonamide derivatives, including this compound. These compounds can inhibit specific enzymes involved in plant growth, thereby serving as effective herbicides . The ability to selectively target weeds without harming crops is a significant advantage in agricultural practices.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its bioactivity. Various modifications to the chemical structure have been studied to enhance its potency and selectivity against specific targets in cancer and microbial cells .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide involves its interaction with bacterial enzymes, particularly those involved in folic acid synthesis. The compound inhibits the enzyme dihydropteroate synthase, preventing the formation of dihydrofolic acid, a precursor to folic acid. This inhibition disrupts bacterial DNA synthesis, leading to cell death.
Comparison with Similar Compounds
Key Observations:
Antioxidant Activity : The alkenyl moiety in cinnamoyl derivatives contributes to radical scavenging, whereas the target compound’s furan ring may stabilize reactive oxygen species (ROS) via π-π interactions .
Structure-Activity Relationship (SAR) Insights
- Sulfonamide Core : Essential for binding to carbonic anhydrase isoforms and tyrosine kinases, implicated in anticancer mechanisms .
- Furan Side Chain : The furan-3-yl group enhances metabolic stability compared to phenyl derivatives, as furan’s electron-rich ring resists oxidative degradation .
- Halogen Effects : Bromine substituents (e.g., in compound 5) increase cytotoxicity by upregulating apoptosis pathways (e.g., caspase-3 activation) .
Biological Activity
2,4-Dichloro-N-(1-(furan-3-yl)propan-2-yl)-5-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various sulfonamides against bacterial strains, suggesting that modifications in the structure can enhance their antibacterial properties. The presence of the furan moiety may contribute to this activity by facilitating interactions with bacterial enzymes or membranes .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. A recent investigation into sulfonamide derivatives showed that several compounds, including those structurally similar to this compound, exhibited cytotoxic effects against cancer cell lines. The mechanism of action may involve the inhibition of key metabolic pathways in cancer cells, leading to reduced cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition leads to impaired bacterial growth and replication.
- Cell Cycle Arrest : Some studies suggest that certain sulfonamide derivatives induce cell cycle arrest in cancer cells, particularly at the G1 phase, thereby preventing further progression and division .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancerous cells while sparing normal cells .
Study on Antibacterial Efficacy
In a comparative study examining the antibacterial efficacy of various sulfonamides, this compound demonstrated significant activity against Gram-positive bacteria, particularly Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be lower than that of traditional sulfonamides, indicating enhanced potency .
Evaluation of Anticancer Properties
A recent evaluation of the anticancer properties of this compound was conducted using human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways and increased levels of pro-apoptotic proteins .
Data Tables
| Activity Type | Tested Concentration | IC50/ MIC Value | Effect Observed |
|---|---|---|---|
| Antibacterial | 10 µg/mL | 5 µg/mL | Significant inhibition of S. aureus |
| Anticancer (MCF-7) | 25 µM | 25 µM | Induction of apoptosis |
| Enzyme Inhibition | N/A | N/A | Inhibition of DHPS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
